![molecular formula C20H17ClN2O2 B12611222 N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-66-1](/img/structure/B12611222.png)
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylamino group attached to a phenyl ring, which is further connected to a chlorinated hydroxybenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Coupling with Chlorinated Hydroxybenzamide: The benzylamino intermediate is then coupled with 5-chloro-2-hydroxybenzamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Applications De Recherche Scientifique
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The benzylamino group may facilitate binding to enzymes or receptors, while the chlorinated hydroxybenzamide moiety can modulate the compound’s reactivity and stability. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Aminophenyl)]-5-chloro-2-hydroxybenzamide: Lacks the benzyl group, which may affect its binding affinity and reactivity.
N-[3-(Benzylamino)phenyl]-2-hydroxybenzamide: Lacks the chlorine atom, which can influence its chemical properties and biological activity.
N-[3-(Benzylamino)phenyl]-5-chloro-4-hydroxybenzamide: Has a different position of the hydroxy group, potentially altering its reactivity and interactions.
Uniqueness
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide stands out due to the specific combination of functional groups, which imparts unique chemical properties and biological activities
Propriétés
Numéro CAS |
648922-66-1 |
|---|---|
Formule moléculaire |
C20H17ClN2O2 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
N-[3-(benzylamino)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-9-10-19(24)18(11-15)20(25)23-17-8-4-7-16(12-17)22-13-14-5-2-1-3-6-14/h1-12,22,24H,13H2,(H,23,25) |
Clé InChI |
MVODGFIONLNZRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


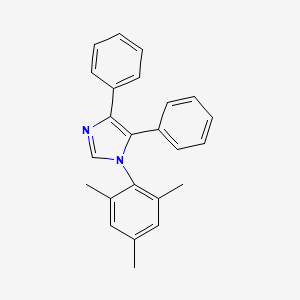
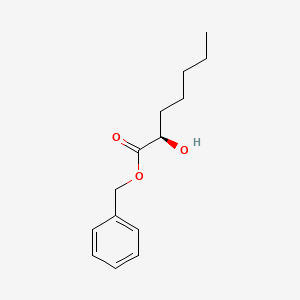

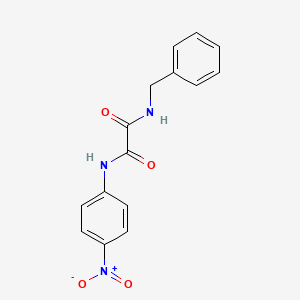
![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)

![5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611162.png)


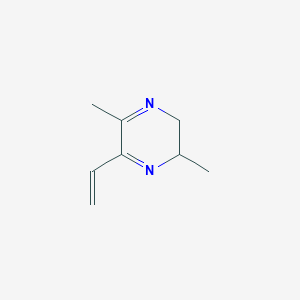
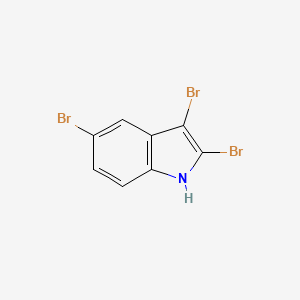
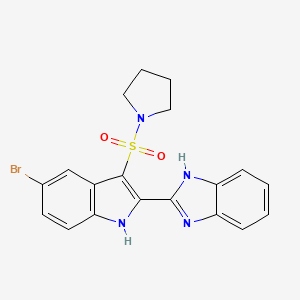
![3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
